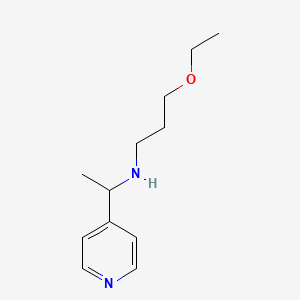

(3-Ethoxy-propyl)-(1-pyridin-4-yl-ethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Ethoxy-propyl-(1-pyridin-4-yl-ethyl)-amine is a chemical that is likely to be of interest due to its structural features, which include an ethoxy-propyl group and a pyridin-4-yl-ethyl-amine moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related pyridine derivatives is described in the provided papers. For instance, the synthesis of 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine is detailed, which involves the introduction of an ethoxy group and a benzyloxy moiety to the pyridine ring . This process could be analogous to the synthesis of 3-Ethoxy-propyl-(1-pyridin-4-yl-ethyl)-amine, suggesting that similar synthetic routes could be employed, possibly involving the functionalization of the pyridine ring followed by the attachment of the ethoxy-propyl group.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with the potential for various intermolecular interactions. For example, in the compound 3-Chloropyridin-2-amine, intermolecular hydrogen bonding occurs between amine groups and pyridine nitrogen atoms, forming centrosymmetric cyclic dimers . This indicates that in 3-Ethoxy-propyl-(1-pyridin-4-yl-ethyl)-amine, similar hydrogen bonding could be present, influencing the compound's molecular conformation and stability.

Chemical Reactions Analysis

Although the specific chemical reactions of 3-Ethoxy-propyl-(1-pyridin-4-yl-ethyl)-amine are not detailed in the provided papers, the reactivity of pyridine derivatives can be inferred. Pyridine rings are known to participate in various chemical reactions, often acting as ligands or reactants in the formation of more complex structures. The presence of functional groups such as the ethoxy-propyl chain may further influence the reactivity, allowing for selective transformations and the potential development of enzyme inhibitors, as suggested by the synthesis of polymeric derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely depending on their substituents. The provided papers do not offer direct information on the properties of 3-Ethoxy-propyl-(1-pyridin-4-yl-ethyl)-amine, but they do mention properties of related compounds. For instance, the presence of chlorine in 3-Chloropyridin-2-amine leads to specific intermolecular Cl⋯Cl interactions , which would not be present in the ethoxy-propyl derivative. However, the ethoxy group could impart increased solubility in organic solvents and possibly affect the boiling and melting points of the compound.

Scientific Research Applications

Chemoselective Synthesis

The compound has been involved in chemoselective synthesis processes. For instance, it contributed to the synthesis of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, showcasing its utility in creating a variety of chemoselective products with moderate to good yields (Pretto et al., 2019).

Functionalized Quinoline Derivatives

The reactivity of the compound has been explored in the synthesis of functionalized quinoline derivatives, illustrating its potential in generating diverse organic molecules with potential pharmacological applications (Barabanov, Fedenok, & Shvartsberg, 1998).

Transformations into Pyridine Derivatives

The compound underwent transformations with aromatic amines, leading to the formation of pyridine derivatives, indicating its versatility in organic transformations and the potential synthesis of complex molecules (Albreht et al., 2009).

Catalytic Applications

The compound's derivatives have been synthesized and employed as ligands in palladium complexes, which demonstrated selective catalytic activities in ethylene dimerization processes. This highlights its application in catalysis and material science (Nyamato, Ojwach, & Akerman, 2015).

properties

IUPAC Name |

3-ethoxy-N-(1-pyridin-4-ylethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-3-15-10-4-7-14-11(2)12-5-8-13-9-6-12/h5-6,8-9,11,14H,3-4,7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOUWNQPTJHLOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(C)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine](/img/structure/B1306367.png)